![molecular formula C5H9NOS B1252152 3-[(Methylthio)methoxy]propanenitrile](/img/structure/B1252152.png)
3-[(Methylthio)methoxy]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Methylthio)methoxy]propanenitrile is an organic compound with the molecular formula C5H9NOS It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a propane backbone, along with a methoxy group (-OCH3) and a methylthio group (-SCH3)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Methylthio)methoxy]propanenitrile can be achieved through several methods. One common approach involves the reaction of 3-chloropropanenitrile with sodium methoxide and methylthiolate. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with good efficiency.
Another method involves the use of 3-bromopropanenitrile as the starting material, which reacts with sodium methoxide and methylthiolate in a similar manner. The reaction conditions are similar, with the reaction being carried out at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
3-[(Methylthio)methoxy]propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The methoxy and methylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted nitriles, depending on the nucleophile used.
Scientific Research Applications
3-[(Methylthio)methoxy]propanenitrile has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving nitriles.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Methylthio)methoxy]propanenitrile involves its interaction with various molecular targets, depending on the specific application. For example, in biological systems, the nitrile group can undergo hydrolysis to form carboxylic acids, which can then interact with enzymes or receptors. The methoxy and methylthio groups can also participate in various chemical reactions, influencing the overall reactivity and properties of the compound.
Comparison with Similar Compounds
Similar Compounds
Propanenitrile,3-methoxy-: This compound lacks the methylthio group, making it less reactive in certain chemical reactions.
Propanenitrile,3-(methylthio)-: This compound lacks the methoxy group, which can affect its solubility and reactivity.
Propanenitrile,3-ethoxy-: This compound has an ethoxy group instead of a methoxy group, which can influence its chemical properties.
Uniqueness
3-[(Methylthio)methoxy]propanenitrile is unique due to the presence of both methoxy and methylthio groups, which provide a combination of reactivity and solubility properties that are not found in similar compounds. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C5H9NOS |
|---|---|
Molecular Weight |
131.2 g/mol |
IUPAC Name |
3-(methylsulfanylmethoxy)propanenitrile |
InChI |
InChI=1S/C5H9NOS/c1-8-5-7-4-2-3-6/h2,4-5H2,1H3 |
InChI Key |
BIIYXLIZNQFLAZ-UHFFFAOYSA-N |
Canonical SMILES |
CSCOCCC#N |
Synonyms |
2-cyanoethyl methylthiomethyl ether |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


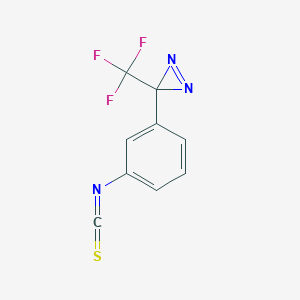
![(2R,3S,4R,5R,6R)-5-amino-6-[(1R,2R,3S,4R,6S)-6-amino-2-[(2S,3R,4S,5R)-4-[(2R,3S,4S,5R,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxycyclohexyl]oxy-2-(aminomethyl)oxane-3,4-diol](/img/structure/B1252070.png)

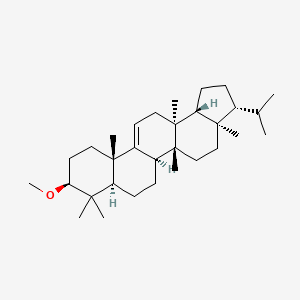
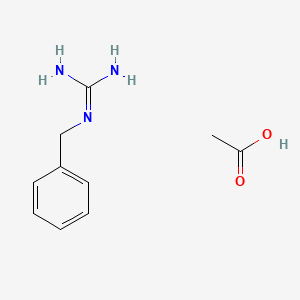
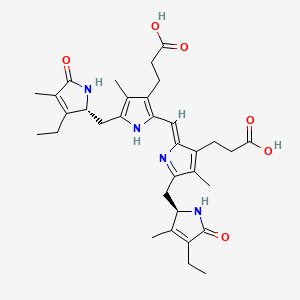
![Bicyclo[4.1.0]hepta-2,4-diene](/img/structure/B1252079.png)


![4-[2-Methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octane-5,6-diol](/img/structure/B1252086.png)
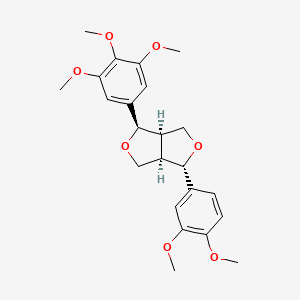
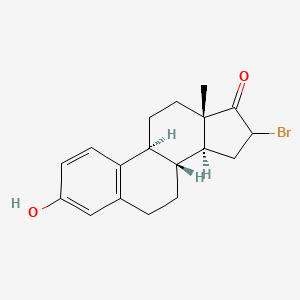
![2-[4-[(3R,7R,8R,9S,10S,12S,13R,14S)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]acetic acid](/img/structure/B1252092.png)

